molecular formula C9H4ClCsF4O3 B8087259 4-Chlorphenoxytetrafluoropropionic acid Cs salt

4-Chlorphenoxytetrafluoropropionic acid Cs salt

Cat. No.: B8087259
M. Wt: 404.48 g/mol
InChI Key: JTNQZGSGHJNSET-UHFFFAOYSA-M
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Description

4-Chlorphenoxytetrafluoropropionic acid Cs salt is a chemical compound that features a chlorophenoxy group and a tetrafluoropropionic acid moiety, with cesium as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorphenoxytetrafluoropropionic acid Cs salt typically involves the reaction of 4-chlorophenol with tetrafluoropropionic acid under specific conditions. The reaction is often catalyzed by a base such as cesium carbonate to facilitate the formation of the cesium salt. The process can be summarized as follows:

    Reactants: 4-chlorophenol and tetrafluoropropionic acid.

    Catalyst: Cesium carbonate.

    Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorphenoxytetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:

    Oxidation: The chlorophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-Chlorphenoxytetrafluoropropionic acid Cs salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chlorphenoxytetrafluoropropionic acid Cs salt involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrafluoropropionic acid moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Similar structure but lacks the tetrafluoropropionic acid moiety.

    2,4-Dichlorophenoxyacetic acid: Contains two chlorine atoms and is widely used as a herbicide.

    Trifluoromethylphenoxyacetic acid: Contains a trifluoromethyl group instead of tetrafluoropropionic acid.

Uniqueness

4-Chlorphenoxytetrafluoropropionic acid Cs salt is unique due to the presence of both the chlorophenoxy group and the tetrafluoropropionic acid moiety, which confer distinct chemical and biological properties. The cesium counterion also contributes to its unique characteristics, such as enhanced solubility and reactivity.

Properties

IUPAC Name

cesium;3-(4-chlorophenoxy)-2,2,3,3-tetrafluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O3.Cs/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16;/h1-4H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQZGSGHJNSET-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(=O)[O-])(F)F)(F)F)Cl.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClCsF4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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